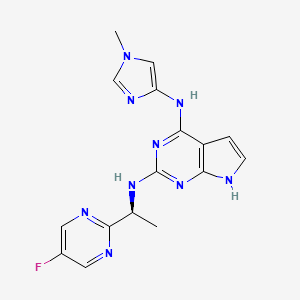

2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine

Beschreibung

2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core, a fluoropyrimidine substituent, and a methylimidazole group. The (1S)-stereochemistry at the ethyl bridge and fluoropyrimidinyl substitution may enhance selectivity and metabolic stability compared to non-fluorinated analogs .

Eigenschaften

CAS-Nummer |

1220516-48-2 |

|---|---|

Molekularformel |

C16H16FN9 |

Molekulargewicht |

353.36 g/mol |

IUPAC-Name |

2-N-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C16H16FN9/c1-9(13-19-5-10(17)6-20-13)22-16-24-14-11(3-4-18-14)15(25-16)23-12-7-26(2)8-21-12/h3-9H,1-2H3,(H3,18,22,23,24,25)/t9-/m0/s1 |

InChI-Schlüssel |

QHXBWJSQXSYAGG-VIFPVBQESA-N |

Isomerische SMILES |

C[C@@H](C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |

Kanonische SMILES |

CC(C1=NC=C(C=N1)F)NC2=NC3=C(C=CN3)C(=N2)NC4=CN(C=N4)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von „PMID24359159C19a“ umfasst mehrere Schritte, beginnend mit der Herstellung von Schlüsselzwischenprodukten. Der Syntheseweg umfasst typischerweise die folgenden Schritte:

Bildung des Pyrimidinkernes: Dies beinhaltet die Reaktion geeigneter Ausgangsmaterialien unter kontrollierten Bedingungen, um den Pyrimidinring zu bilden.

Substitutionsreaktionen: Verschiedene Substituenten werden durch Substitutionsreaktionen unter Verwendung von Reagenzien wie halogenierten Verbindungen und Nukleophilen an den Pyrimidinkern eingeführt.

Kupplungsreaktionen: Der letzte Schritt beinhaltet die Kupplung des substituierten Pyrimidins mit anderen funktionellen Gruppen, um die gewünschte Verbindung zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von „PMID24359159C19a“ folgt ähnlichen Synthesewegen, ist aber für die großtechnische Produktion optimiert. Dazu gehören die Verwendung von Hochdurchsatzreaktoren, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Konsistenz und Reinheit des Endprodukts zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

„PMID24359159C19a“ durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Substituenten durch andere funktionelle Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Halogenierte Verbindungen und Nukleophile werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während die Reduktion deoxygenierte Verbindungen erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von „PMID24359159C19a“ beinhaltet die Hemmung von Januskinase 2 (JAK2) durch Bindung an deren aktives Zentrum. Dies verhindert die Phosphorylierung und Aktivierung von nachgeschalteten Signalmolekülen und moduliert so verschiedene zelluläre Prozesse. Die Verbindung hemmt auch Januskinase 1 (JAK1) mit ähnlicher Potenz, hat aber eine deutlich geringere Affinität für Januskinase 3 (JAK3). Die Hemmung dieser Kinasen beeinflusst mehrere Signalwege, darunter den JAK-STAT-Weg, der an Zellwachstum, -differenzierung und Immunantworten beteiligt ist.

Wirkmechanismus

The mechanism of action of “PMID24359159C19a” involves the inhibition of Janus kinase 2 (JAK2) by binding to its active site. This prevents the phosphorylation and activation of downstream signaling molecules, thereby modulating various cellular processes. The compound also inhibits Janus kinase 1 (JAK1) with similar potency but has significantly lower affinity for Janus kinase 3 (JAK3) . The inhibition of these kinases affects multiple signaling pathways, including the JAK-STAT pathway, which is involved in cell growth, differentiation, and immune responses .

Vergleich Mit ähnlichen Verbindungen

Compound A : 5-Chloro-N2-[(1S)-1-(5-Fluoropyrimidin-2-yl)ethyl]-N4-(5-Methyl-1H-Pyrazol-3-yl)pyrimidine-2,4-diamine

- Key Differences :

- Replaces the 1-methylimidazol-4-yl group with a 5-methylpyrazole substituent.

- Chlorine substituent at position 5 instead of hydrogen in the pyrrolopyrimidine core.

- Implications :

Compound B : 5-Chloro-N-[2-(1H-imidazol-4-yl)ethyl]-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Key Differences :

- Lacks the fluoropyrimidinyl ethyl group; instead, a 2-(imidazol-4-yl)ethyl chain is attached.

- Methylation at the pyrrolopyrimidine amine position.

- X-ray crystallography confirms distinct hydrogen-bonding networks due to imidazole orientation .

Physicochemical and Bioactivity Comparisons

Bioactivity Insights :

- Fluorine in the target compound enhances electronegativity and membrane permeability compared to chlorine in Compound A .

- The 1-methylimidazole group in the target compound may improve kinase binding affinity over pyrazole in Compound A, as imidazole mimics adenine in ATP .

NMR and Structural Analysis

Comparative NMR studies (e.g., δH chemical shifts) reveal that substituents at positions 2 and 4 significantly alter the electronic environment of the pyrrolopyrimidine core. For example:

- The fluoropyrimidinyl group in the target compound causes upfield shifts in adjacent protons (δH 6.8–7.2 ppm) due to electron-withdrawing effects, contrasting with downfield shifts in non-fluorinated analogs .

- Imidazole substituents induce distinct NOE correlations compared to pyrazole, suggesting divergent binding conformations .

Biologische Aktivität

The compound 2-N-((1S)-1-(5-Fluoropyrimidin-2-yl)ethyl)-4-N-(1-methylimidazol-4-yl)-7H-pyrrolo(2,3-d)pyrimidine-2,4-diamine is a pyrrolo-pyrimidine derivative with significant potential in medicinal chemistry, particularly in the field of oncology. Its structure incorporates a fluoropyrimidine moiety, which is known for its anticancer properties, and an imidazole ring, which may enhance biological activity through various mechanisms.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 272.31 g/mol. The presence of fluorine in the pyrimidine ring is expected to influence the compound's pharmacokinetic properties and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific molecular targets involved in cancer progression. The imidazole and pyrimidine components may interact with various enzymes and receptors, leading to apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the compound's efficacy against several cancer cell lines. For instance, a series of related compounds were tested against breast (MCF-7), lung (A549), colon (Colo-205), and ovarian (A2780) cancer cell lines using the MTT assay.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 0.22 |

| A549 | 0.15 | |

| Colo-205 | 0.24 | |

| A2780 | 0.20 |

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, suggesting a broad spectrum of action.

Mechanistic Insights

The mechanism through which this compound exerts its anticancer effects may involve the modulation of signaling pathways associated with cell proliferation and survival. In particular, it has been suggested that it could inhibit the MDM2 protein, which negatively regulates the p53 tumor suppressor pathway. This interaction can lead to increased p53 activity and subsequent induction of apoptosis in tumor cells .

Case Studies

In a recent case study involving xenograft models, oral administration of the compound at doses of 100 mg/kg resulted in significant tumor regression. The pharmacodynamic effects included upregulation of p53 and p21 proteins, indicating activation of cell cycle checkpoints and apoptosis pathways .

Comparative Analysis

To further understand the biological activity of this compound, it is useful to compare it with other known inhibitors in its class:

| Compound | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | MDM2 | 0.15 | Strong p53 activation |

| Compound B | JAK2 | 0.10 | Effective against hematological malignancies |

| 2-N... | MDM2 | 0.22 | Promising for solid tumors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.